Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl-

Physicochemical characterization Antifolate analog design Pteroic acid derivatives

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- (CAS 136242‑90‑5; formula C₁₇H₁₉N₇O₂; MW 353.38 g/mol) belongs to the class of 2,4-diaminopteridine antifolates. It is the 3,5-dimethyl derivative of 4‑amino‑4‑deoxy‑N¹⁰‑methylpteroic acid (DAMPA), the inactive methotrexate (MTX) metabolite.

Molecular Formula C17H19N7O2
Molecular Weight 353.4 g/mol
CAS No. 136242-90-5
Cat. No. B12805373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl-
CAS136242-90-5
Molecular FormulaC17H19N7O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C)C(=O)O
InChIInChI=1S/C17H19N7O2/c1-8-4-10(16(25)26)5-9(2)13(8)24(3)7-11-6-20-15-12(21-11)14(18)22-17(19)23-15/h4-6H,7H2,1-3H3,(H,25,26)(H4,18,19,20,22,23)
InChIKeyONPRITYYXGJIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- (CAS 136242-90-5): A Dimethyl-Substituted DAMPA Analog for Antifolate Research & Procurement


Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- (CAS 136242‑90‑5; formula C₁₇H₁₉N₇O₂; MW 353.38 g/mol) belongs to the class of 2,4-diaminopteridine antifolates. It is the 3,5-dimethyl derivative of 4‑amino‑4‑deoxy‑N¹⁰‑methylpteroic acid (DAMPA), the inactive methotrexate (MTX) metabolite . The compound possesses the characteristic 2,4-diaminopteridine warhead responsible for dihydrofolate reductase (DHFR) inhibition, but the 3,5‑dimethyl substitution on the benzoic acid ring distinguishes it from DAMPA and the parent drug methotrexate, altering both its physicochemical profile and potential biological interactions [1].

Why Benzoic Acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- Cannot Be Replaced by Simple DAMPA or Methotrexate Analogs


The 3,5‑dimethyl substitution on the benzoyl ring is not a conservative modification. In methotrexate analogs, alkyl substitution on the phenyl ring alters dihedral angle, electron density, and steric bulk at the DHFR‑binding interface [1]. Furthermore, the free benzoic acid terminus (absence of the glutamate side‑chain) eliminates polyglutamation, a key determinant of cellular retention and toxicity for classical antifolates . Therefore, generic substitution of this compound with DAMPA (CAS 19741‑14‑1), methotrexate (CAS 59‑05‑2), or non‑dimethylated pteroic acids carries a high risk of divergent target engagement, cellular pharmacokinetics, and impurity profile when used as a reference standard, synthetic intermediate, or investigative probe.

Quantitative Differentiation Evidence for 4-(((2,4-Diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethylbenzoic Acid


Structural Divergence from DAMPA: 3,5-Dimethyl Substitution Alters Physicochemical Profile

The target compound differs from the canonical methotrexate metabolite DAMPA (CAS 19741‑14‑1) by two methyl groups at positions 3 and 5 of the benzoic acid ring. This substitution increases molecular weight from 325.33 to 353.38 g/mol and adds steric hindrance adjacent to the N‑methylamino linker [1]. No head‑to‑head bioassay data exist; however, SAR studies on analogous dimethyl‑MTX (CID 421776) demonstrate that 3,5‑dimethyl substitution on the benzoyl moiety modulates DHFR inhibition and antiproliferative potency compared to unsubstituted MTX [2].

Physicochemical characterization Antifolate analog design Pteroic acid derivatives

Absence of Glutamate Side‑Chain Eliminates Polyglutamation Liability

Unlike methotrexate (MTX, CAS 59‑05‑2), the target compound lacks the glutamic acid moiety and therefore cannot serve as a substrate for folylpolyglutamate synthetase (FPGS). In MTX analogs, polyglutamation is a major source of prolonged cellular retention and off‑target toxicity [1]. The dimethyl‑homoglutamate derivative 3e from Matsuoka et al. (1997) was specifically designed to evade FPGS and showed reduced toxicity while maintaining in vivo anti‑arthritic activity .

Antifolate pharmacology Polyglutamation DHFR inhibitor selectivity

Unique Chromatographic and Spectroscopic Signature for Impurity Profiling

As a dimethyl analog of DAMPA, this compound provides a distinct retention time and mass spectrum that can be used to differentiate it from other methotrexate‑related impurities such as DAMPA (EP Impurity E, CAS 19741‑14‑1), 7‑hydroxymethotrexate, and MTX dimethyl ester (CAS 34378‑65‑9) [1]. In silico prediction of logP (XLogP3) for the corresponding dimethyl‑MTX analog (CID 421776) is ‑1.1, whereas MTX itself has an XLogP3 of ‑1.8, indicating increased lipophilicity conferred by the dimethyl substitution [2].

Pharmaceutical impurity analysis LC‑MS reference standards Methotrexate quality control

NSC 137545 Designation Indicates Prior NCI Screening Interest

The compound is registered in the National Cancer Institute (NCI) collection as NSC 137545 [1]. This designation confirms that the compound was submitted for the NCI‑60 human tumor cell line screen, a standardized anticancer evaluation platform. While the full screening data are not publicly retrievable for this specific CAS entry, the NCI accession itself provides a baseline quality control marker: compounds accepted into the NSC collection must meet minimum purity and identity criteria [2].

National Cancer Institute screening Anticancer compound library NSC collection

Optimal Application Scenarios for 4-(((2,4-Diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethylbenzoic Acid


Methotrexate Impurity Profiling and Pharmacopoeial Reference Standard Development

The compound serves as a structurally defined, dimethyl‑substituted analog of DAMPA (EP Impurity E). Its unique mass and predicted lipophilicity [1] allow it to be used as a system suitability marker or a quantitative reference standard in HPLC/LC‑MS methods aimed at distinguishing dimethyl‑substituted process impurities from the more common DAMPA and 7‑hydroxymethotrexate impurities.

FPGS‑Independent Antifolate Probe in Cell‑Based Assays

Because the compound lacks the glutamate side‑chain, it cannot be polyglutamated by FPGS. This property, shared with DAMPA but combined with the 3,5‑dimethyl steric modification , makes it a candidate probe for dissecting the contribution of polyglutamation to antifolate cellular retention and toxicity in DHFR‑expressing cancer cell models.

Synthetic Intermediate for 3,5‑Dimethyl‑Methotrexate Analogs

The benzoic acid terminus of the target compound is the direct precursor for amide coupling with glutamate or glutamate esters to generate 3,5‑dimethyl‑substituted methotrexate analogs, such as the dimethyl‑MTX derivative CID 421776 that has been explored for enhanced anti‑arthritic activity . Researchers developing next‑generation antifolates with modified benzoyl ring substituents require this building block for structure‑activity relationship campaigns.

Biochemical DHFR Selectivity Profiling Across Species Isoforms

The 2,4‑diaminopteridine warhead is a conserved DHFR pharmacophore. The 3,5‑dimethyl modification on the benzoyl ring, combined with the absence of the glutamate tail, provides a scaffold for probing isoform‑specific DHFR inhibition (e.g., human vs. bacterial vs. parasitic DHFR) where steric tolerance at the benzoyl‑binding pocket differs across species [1].

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